ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
Description
ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[3,2-c]pyridine core structure, which is fused with a thiophene ring
Properties
Molecular Formula |
C15H13NO5S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
ethyl 2,5-dioxo-4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H13NO5S/c1-2-20-15(19)10-6-16-14(18)12-9(8-3-4-22-7-8)5-11(17)21-13(10)12/h3-4,6-7,9H,2,5H2,1H3,(H,16,18) |
InChI Key |
LDWUDGLFQRJCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene-pyrimidine core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess heterocyclic structures and are known for their diverse biological activities.
Uniqueness
ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE is unique due to its specific fusion of a pyrano[3,2-c]pyridine core with a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
